1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole
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Overview
Description
1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole is a compound of significant interest in the field of organic chemistry This compound features a pyrazole ring substituted with a difluoromethyl group, an ethynyl group, and a methyl group
Preparation Methods
The synthesis of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole involves several steps, typically starting with the formation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with an appropriate diketone or ketoester. The ethynyl group can be introduced via Sonogashira coupling reactions, using palladium catalysts and copper co-catalysts . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions may target the difluoromethyl group or the ethynyl group, leading to the formation of different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the ethynyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes or receptors . The ethynyl group may participate in π-π interactions or act as a reactive site for further chemical modifications . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
1-(Difluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole can be compared to other pyrazole derivatives, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group but differs in its substitution pattern and functional groups.
4-Ethynyl-1-methyl-1H-pyrazole: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
1-(Trifluoromethyl)-4-ethynyl-5-methyl-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group, leading to differences in lipophilicity and metabolic stability.
The uniqueness of this compound lies in its combination of substituents, which confer specific chemical and biological properties that are valuable in various applications.
Properties
IUPAC Name |
1-(difluoromethyl)-4-ethynyl-5-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c1-3-6-4-10-11(5(6)2)7(8)9/h1,4,7H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFWMQONYLPQII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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